molecular formula C18H19N3O2 B14141287 tert-butyl N-(acridin-9-ylamino)carbamate CAS No. 303205-53-0

tert-butyl N-(acridin-9-ylamino)carbamate

Cat. No.: B14141287
CAS No.: 303205-53-0
M. Wt: 309.4 g/mol
InChI Key: WRJPMVVJSQUTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(acridin-9-ylamino)carbamate: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of tert-butyl N-(acridin-9-ylamino)carbamate typically involves the reaction of acridine derivatives with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-(acridin-9-ylamino)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-(acridin-9-ylamino)carbamate has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of topoisomerase enzymes. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, it has applications in the industry as a fluorescent dye and in the development of new materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(acridin-9-ylamino)carbamate involves its ability to intercalate into DNA, which disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage and repair .

Comparison with Similar Compounds

tert-butyl N-(acridin-9-ylamino)carbamate is unique compared to other acridine derivatives due to its specific chemical structure and properties. Similar compounds include acriflavine, proflavine, and amsacrine, which also have acridine as their core structure.

Properties

CAS No.

303205-53-0

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-(acridin-9-ylamino)carbamate

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)23-17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22)

InChI Key

WRJPMVVJSQUTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.